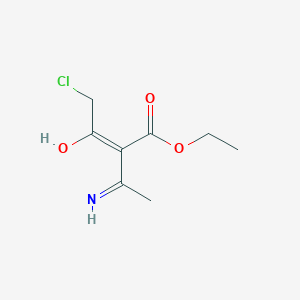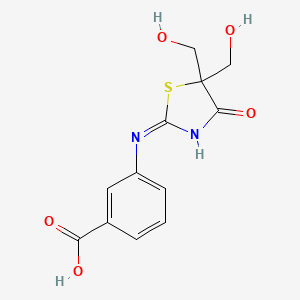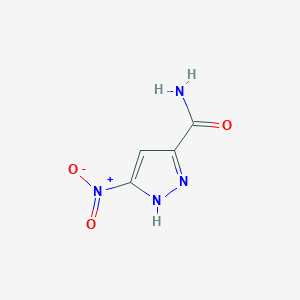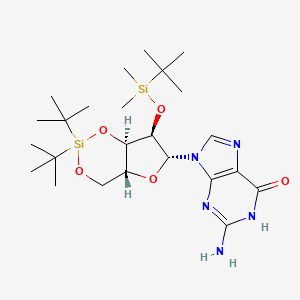![molecular formula C7H7N3O B1417575 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 529508-54-1](/img/structure/B1417575.png)
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Vue d'ensemble
Description
“5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a chemical compound that is part of the structure of Brivanib . Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways .
Molecular Structure Analysis
The crystal structure of Brivanib, which includes “5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one”, has been reported . The crystallographic parameters for Brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 .Applications De Recherche Scientifique
Kinase Inhibition
This compound is an integral part of several kinase inhibitors. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their role in regulating cell functions. For example, pyrrolo[2,1-f][1,2,4]triazine is a core structure in avapritinib, a drug used for the treatment of gastrointestinal stromal tumors .
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as antiviral agents. Some derivatives have demonstrated low toxicity and high antiviral activity, making them candidates for further research and development in antiviral therapies .
Tankyrase Inhibition
These compounds have also been identified as tankyrase inhibitors. Tankyrases are enzymes involved in various cellular processes such as telomere maintenance and Wnt signaling. Inhibiting tankyrases can be a therapeutic strategy for diseases like cancer .
Stearoyl CoA Desaturase Inhibition
Stearoyl CoA desaturase is an enzyme involved in lipid metabolism. Inhibitors of this enzyme can be useful in treating metabolic disorders. Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have shown intriguing activities as stearoyl CoA desaturase inhibitors .
Phosphoinositide 3-Kinase (PI3K) Inhibition
Many patent applications describe pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors. PI3Ks are involved in cell growth and survival, and their inhibition is another promising approach for cancer therapy .
Nucleoside Drug Component
Pyrrolo[2,1-f][1,2,4]triazine is a component of certain nucleoside drugs like remdesivir, which has been used as an antiviral treatment for diseases such as COVID-19 .
Mécanisme D'action
Target of Action
The compound 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, and are often overexpressed in various types of cancers .
Mode of Action
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one acts as a multitargeted tyrosine kinase inhibitor . It binds to the kinase domain of its targets, VEGFR-2 and FGFR, inhibiting their activation and subsequent signal transduction . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2 and FGFR, 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one affects several biochemical pathways. The primary pathway is the VEGF signaling pathway , which is crucial for angiogenesis . The inhibition of this pathway leads to reduced angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen . Additionally, the inhibition of FGFR disrupts the FGF signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and wound healing .
Pharmacokinetics
It is known that the compound was developed as a prodrug to improve its aqueous solubility and oral bioavailability .
Result of Action
The molecular and cellular effects of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the activation of VEGFR-2 and FGFR, the compound prevents the formation of new blood vessels and disrupts cell growth signals . This can lead to the reduction of tumor growth and potentially cause tumor shrinkage .
Orientations Futures
Brivanib, which contains “5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one”, is currently under development as an oral agent for the treatment of cancer . Research on Brivanib remains active for potential applications in other areas, such as neovascular age-related macular degeneration and soft-tissue sarcomas .
Propriétés
IUPAC Name |
5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCOWYMDRVJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624012 | |
| Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
CAS RN |
529508-54-1 | |
| Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)


